2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one
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Overview
Description
2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by its complex structure, which includes a piperidine ring, a naphthalene moiety, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via Friedel-Crafts alkylation or other coupling reactions.
Construction of the Pyrimidinone Core: The pyrimidinone core can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of temperature and pressure to favor the formation of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal Transduction: Modulation of signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(phenylmethyl)pyrimidin-4(3H)-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(benzyl)pyrimidin-4(3H)-one: Another similar compound with a benzyl group.
Uniqueness
The uniqueness of 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-15-11-16(2)14-26(13-15)23-24-17(3)21(22(27)25-23)12-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFTZLIIVSZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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